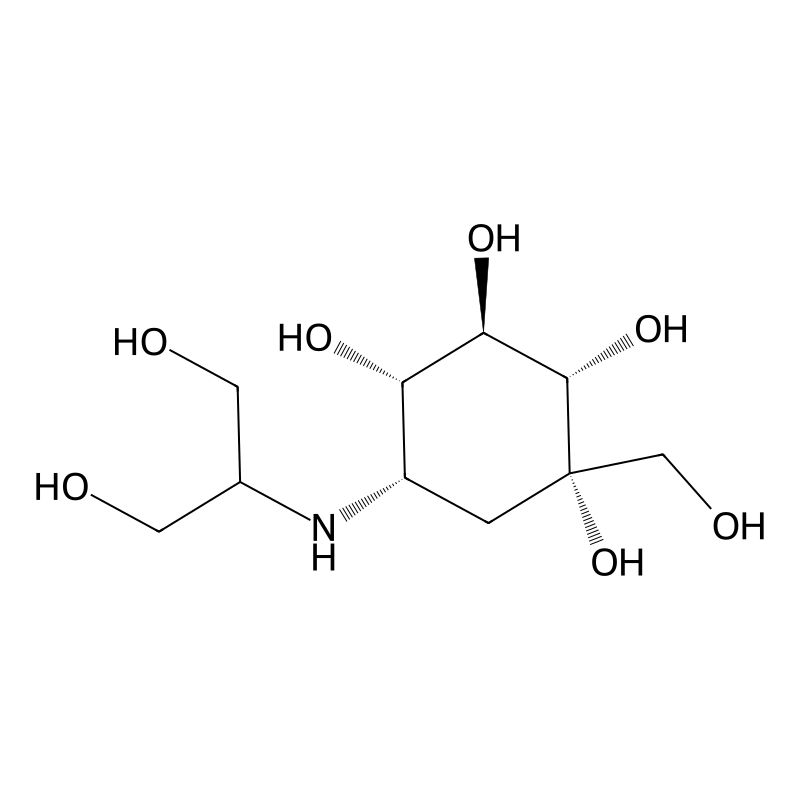

Voglibose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

voglibose mechanism of action alpha glucosidase inhibition

Detailed Mechanism of Action & Clinical Pharmacology

Voglibose's therapeutic effect stems from its local action within the gastrointestinal tract.

- Enzyme Inhibition: It competitively inhibits enzymes like sucrase, maltase, and isomaltase, which are responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose [1] [2]. This inhibition slows the entire digestive process, leading to a delayed and reduced rise in blood glucose after a meal.

- Impact on Postprandial Glucose: By slowing carbohydrate digestion, this compound specifically targets postprandial hyperglycemia, a direct risk factor for cardiovascular complications in diabetes [1] [3]. This action also contributes to a significant reduction in glycated hemoglobin (HbA1c) levels [1] [3] [4].

- GLP-1 Facilitation: Beyond simple enzyme inhibition, this compound treatment has been shown to increase the release of GLP-1 [1]. This hormone enhances glucose-dependent insulin secretion and improves insulin sensitivity, adding a secondary beneficial mechanism to its profile.

The following diagram illustrates the primary mechanism of this compound in the small intestine.

This compound competitively binds to alpha-glucosidase enzymes, preventing the breakdown of complex carbohydrates into absorbable monosaccharides.

Comparative Clinical Data & Side Effects

Understanding this compound's profile relative to other AGIs and its side effect nature is crucial for clinical application.

Comparative Efficacy and Side Effects

The table below compares this compound with other AGIs based on clinical studies.

| Parameter | This compound | Acarbose | Miglitol |

|---|---|---|---|

| Systemic Absorption | Poorly absorbed [2] | Poorly absorbed [2] | Completely absorbed [2] |

| Primary Excretion | Feces (negligible renal) [1] | Feces [2] | Renal [2] |

| Dosing Regimen | 0.2-0.3 mg three times daily [1] [2] | 25-100 mg three times daily [2] | 25-100 mg three times daily [2] |

| Impact on Body Weight | Correlation with HbA1c reduction [3] | Can decrease body weight [2] | Significant reduction shown [3] |

| Common Side Effects | Flatulence, diarrhea, abdominal discomfort [1] [2] | Flatulence, diarrhea, abdominal pain [2] | Flatulence, diarrhea, abdominal pain [2] |

| Overdose Risk | No systemic hypoglycemia; GI distress only [1] | Similar GI effects; no systemic hypoglycemia [2] | Similar GI effects; no systemic hypoglycemia [2] |

A 24-week head-to-head study in patients with obese type 2 diabetes found that both this compound and miglitol significantly improved HbA1c, with a strong correlation between HbA1c reduction and body weight decrement [3]. Another 24-week study comparing this compound with acarbose found both drugs equally effective in lowering HbA1c and fasting plasma glucose, with acarbose showing a slightly superior effect in reducing post-dinner glucose levels [4].

Experimental Protocols for Alpha-Glucosidase Inhibition

The standard in vitro assay for evaluating alpha-glucosidase inhibitory activity is a colorimetric method using p-Nitrophenyl α-D-glucopyranoside (PNPG) as the substrate [5] [6] [7].

Detailed PNPG Assay Protocol

- Reaction Mixture Preparation: In a microplate well, mix:

- Pre-incubation: Incubate the mixture for 15 minutes at 37°C [5].

- Reaction Initiation: Add 20 µL of the substrate solution (PNPG, 11 mM in the same phosphate buffer) to start the reaction [5].

- Reaction Termination: After incubating for another 15 minutes at 37°C, stop the reaction by adding 80 µL of 0.2 M sodium carbonate solution [5].

- Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader [5].

- Controls: Include a control (everything except the test sample) and a blank (everything except the enzyme) [5].

Data Analysis

The percentage inhibition is calculated as:

Inhibition % = [(Control Absorption - Sample Absorption) / Control Absorption] * 100 [5]

The IC₅₀ value (concentration causing 50% inhibition) is determined from dose-response curves. To establish the mechanism of inhibition (competitive, non-competitive, etc.), enzyme kinetics are studied using Lineweaver-Burk plots, where fixed amounts of enzyme are incubated with increasing concentrations of PNPG, both in the absence and presence of the inhibitor [5] [6].

Pharmacokinetics & Additional Indications

This compound's pharmacokinetic profile and low systemic exposure make it suitable for specific patient populations.

- Absorption, Metabolism, and Excretion: this compound is poorly absorbed after oral administration. It undergoes negligible metabolism in the liver and is excreted largely unchanged in the feces, with negligible renal excretion [1] [2]. This makes it a viable option for patients with mild to moderate renal impairment where other oral hypoglycemic agents are contraindicated [1].

- Extended Clinical Applications:

- Prevention of Type 2 Diabetes: In high-risk individuals with Impaired Glucose Tolerance (IGT), this compound significantly reduced the risk of progression to frank diabetes and increased the rate of reversion to normoglycemia [1].

- Glycogen Storage Disease: It helps prevent hypoglycemic episodes in patients with type Ib glycogen storage disease by inhibiting alpha-glucosidase (amylase) [1].

- Other Uses: It has shown utility in managing non-diabetic hyperinsulinemia and steroid-induced diabetes, though clinical data in these areas are more limited [1].

References

- 1. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Comparison of three α‐glucosidase inhibitors for glycemic ... [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of Acarbose and this compound in Diabetes Patients ... [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics of α-glucosidase inhibition by different fractions ... [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure–activity relationship studies of ... [nature.com]

- 7. A review on synthesis, mechanism of action, and structure ... [sciencedirect.com]

Comprehensive Technical Analysis of Voglibose Pharmacokinetics: Absorption, Metabolism, and Excretion

Introduction and Clinical Significance

Voglibose is a potent alpha-glucosidase inhibitor developed in Japan in 1981 that became commercially available in 1994 for managing postprandial hyperglycemia in type 2 diabetes mellitus [1] [2]. This antidiabetic agent belongs to the pharmacological class of competitive α-glucosidase inhibitors and functions primarily through local activity within the gastrointestinal tract with minimal systemic exposure [1] [3]. The significance of this compound in diabetes management stems from its ability to specifically target postprandial glucose excursions, which are recognized as independent risk factors for cardiovascular complications and premature atherosclerosis in diabetic patients [1]. Clinical studies have demonstrated that effective control of postprandial hyperglycemia significantly reduces hemoglobin A1c (HbA1c) levels, with every 1% reduction in HbA1c correlating with approximately 21% fewer microvascular complications and 16% reduced risk of myocardial infarction [1].

The unique pharmacokinetic profile of this compound presents both therapeutic advantages and research challenges. Unlike most orally administered drugs that achieve systemic circulation to exert their effects, this compound acts locally within the intestinal lumen while demonstrating negligible systemic absorption [1] [3]. This characteristic makes conventional pharmacokinetic bioequivalence studies based on plasma concentration measurements impractical, necessitating alternative approaches such as pharmacodynamic endpoint evaluations for bioavailability assessment [4]. Furthermore, emerging research has revealed that intestinal microbiota play a previously unrecognized role in this compound metabolism, potentially influencing its pharmacodynamic effects [5]. This comprehensive technical review examines the pharmacokinetic properties, mechanism of action, experimental methodologies, and clinical implications of this compound therapy, with particular emphasis on its absorption, metabolism, and excretion patterns.

Comprehensive Pharmacokinetic Profile

Fundamental ADME Properties

This compound exhibits unique pharmacokinetic characteristics that differentiate it from many other oral antidiabetic agents. The following table summarizes its core absorption, distribution, metabolism, and excretion (ADME) properties:

Table 1: Fundamental Pharmacokinetic Properties of this compound

| Parameter | Characteristics | Clinical Implications |

|---|---|---|

| Absorption | Poor and slow systemic absorption; undetectable plasma concentrations at therapeutic doses [1] [3] | Primarily acts locally within gastrointestinal tract; minimal risk of systemic adverse effects |

| Distribution | Limited to gastrointestinal tract; negligible volume of distribution due to poor absorption [1] | No concerns regarding tissue accumulation or penetration into systemic compartments |

| Metabolism | Negligible hepatic metabolism; potentially metabolized by intestinal enzymes and gut microbiota [1] [5] | Low potential for metabolic drug interactions; possible influence of gut flora on efficacy |

| Excretion | Rapid excretion predominantly in stools; negligible renal excretion [1] [3] | Safe for patients with renal impairment; no dosage adjustment required in renal dysfunction |

| Protein Binding | Not applicable due to lack of systemic absorption [6] | Unlikely to displace or be displaced by other protein-bound drugs |

| Half-life | Reported as 4.08 hours in combination with metformin [6] | Requires multiple daily dosing around mealtimes for optimal efficacy |

Quantitative Pharmacokinetic Parameters

While this compound itself demonstrates minimal systemic absorption, its pharmacokinetic parameters have been characterized when administered in fixed-dose combination products:

Table 2: Quantitative Pharmacokinetic Parameters of this compound in Combination Formulations

| Parameter | Value | Context | Reference |

|---|---|---|---|

| Cmax | 1.38 μg/mL | This compound with metformin | [6] |

| AUC | 8.17 μg·h/mL | This compound with metformin | [6] |

| Tmax | 2.5 hours | This compound with metformin | [6] |

| Half-life | 4.08 hours | This compound with metformin | [6] |

| Bioequivalence | GMR: 102.4% (Cmax), 107.1% (AUC) | Fixed-dose combination vs. co-administered drugs | [7] |

The fixed-dose combination of this compound with metformin has demonstrated bioequivalence with co-administered individual formulations, with geometric mean ratios (GMRs) of 102.4% for Cmax and 107.1% for AUC, meeting regulatory criteria for bioequivalence [7]. This supports the therapeutic interchangeability of these administration methods while potentially improving patient compliance through reduced pill burden.

Mechanism of Action and Intestinal Activity

Enzymatic Inhibition and Glucose Modulation

This compound exerts its therapeutic effects through reversible competitive inhibition of membrane-bound intestinal α-glucosidase enzymes located in the brush border of enterocytes in the small intestine [1] [2]. These enzymes, including sucrase, maltase, isomaltase, and glucoamylase, are normally responsible for hydrolyzing oligosaccharides and disaccharides into absorbable monosaccharides such as glucose [3]. By inhibiting these enzymes, this compound delays carbohydrate digestion and absorption, resulting in reduced postprandial blood glucose elevations [1]. Unlike acarbose, this compound has no inhibitory activity against pancreatic α-amylase or lactase, thus avoiding lactose intolerance as a side effect [1] [2].

The diagram below illustrates this compound's mechanism of action and metabolic pathway:

This compound inhibits α-glucosidase enzymes, delaying carbohydrate breakdown and glucose absorption. It may be metabolized by intestinal microbiota before excretion.

Endocrine Effects and Additional Mechanisms

Beyond its primary enzymatic inhibition, this compound demonstrates several endocrine effects that contribute to its glycemic benefits. The drug facilitates the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion, improves insulin sensitivity, and inhibits glucagon release [1] [2]. Additionally, this compound reduces the secretion of gastric inhibitory polypeptide (GIP), which may further contribute to improved glycemic control [2]. These endocrine modifications result from the delayed carbohydrate absorption and subsequent changes in nutrient sensing by intestinal L-cells and K-cells [1].

The potency of this compound against specific disaccharidases has been quantitatively established through enzyme inhibition studies. This compound exhibits IC50 values of 1.5 × 10^(-2) μM for maltase and 4.6 × 10^(-3) μM for sucrase, demonstrating particularly strong inhibition against sucrase enzymes [2]. This differential inhibition profile may influence its relative efficacy against various dietary carbohydrate sources. The structural basis for this compound's potent inhibition lies in its valiolamine moiety connected to a propanediol moiety via a nitrogen bridge, which resembles the transition state of carbohydrate hydrolysis but is resistant to enzymatic cleavage [2].

Experimental Methodologies and Protocols

Pharmacokinetic Study Designs

Investigation of this compound pharmacokinetics requires specialized methodologies due to its limited systemic absorption. The following table outlines key experimental approaches for evaluating this compound pharmacokinetics and bioequivalence:

Table 3: Experimental Protocols for this compound Pharmacokinetic Assessment

| Study Type | Methodology | Key Parameters | Reference |

|---|---|---|---|

| Bioequivalence Study | Randomized, open-label, single-dose, two-treatment, two-way crossover design with 7-day washout period | Metformin pharmacokinetics (Cmax, AUC0-t) in fixed-dose combination vs. co-administered drugs | [7] |

| Drug-Drug Interaction | Open-label assessment of dapagliflozin pharmacokinetics with and without this compound coadministration | Dapagliflozin exposure (AUC0-inf, Cmax) in presence and absence of this compound | [8] |

| Pharmacodynamic Bioequivalence | Randomized, 6-sequence, 3-period crossover with placebo control measuring glucose and insulin response | Serum glucose and insulin Cmax, AUC0-2h, AUC0-4h | [4] |

| Microbiota Metabolism | In vitro incubation with intestinal contents; in vivo antibiotic pretreatment followed by glucose measurements | This compound depletion rate; blood glucose lowering efficacy | [5] |

Detailed Experimental Protocol for Microbiota Metabolism Studies

Recent research has revealed that intestinal microbiota potentially contribute to this compound metabolism. The following protocol outlines methodology for investigating this phenomenon:

Animal Preparation and Dosing: Male ICR mice (7 weeks old) are divided into antibiotic-treated and vehicle-treated groups (n=5). The antibiotic group receives a mixture of erythromycin (300 mg/kg), oxytetracycline HCl (300 mg/kg), and cefadroxil (100 mg/kg) in saline orally for 3 successive days to suppress gut microbiota [5].

Intestinal Content Preparation: Twenty-four hours after the final dose, intestinal contents are harvested and homogenized with two volumes of potassium phosphate buffer (pH 7.4). The homogenate is centrifuged at 500 ×g for 10 minutes at 4°C, and the supernatant is collected for in vitro metabolic studies [5].

In Vitro Metabolism Incubation: Different concentrations of this compound are incubated with intestinal content preparations from both treatment groups. Samples are collected at predetermined time points and analyzed using LC-MS/MS to determine this compound depletion rates [5].

Analytical Method: this compound concentrations are quantified using HPLC connected to a mass spectrometer with an API-4000 instrument. Separation is achieved using an Agilent Eclipse plus C8 column (2.1×150 mm, 3.5 μm) with gradient elution consisting of 10 mM ammonium acetate buffer and acetonitrile [5].

In Vivo Validation: The pharmacodynamic effects of this compound (0.5 mg/kg) on starch-induced blood glucose elevation are compared between antibiotic-pretreated and control mice using a blood glucose monitoring system [5].

This methodology demonstrated that antibiotic pretreatment significantly reduced this compound metabolism, resulting in enhanced blood glucose-lowering effects, suggesting that intestinal microbiota contribute to this compound metabolism and may influence its clinical efficacy [5].

Drug Interactions and Safety Profile

Drug-Drug Interaction Potential

This compound demonstrates a favorable drug interaction profile due to its limited systemic absorption and negligible metabolism via hepatic cytochrome P450 enzymes. Controlled interaction studies have specifically evaluated potential interactions with commonly co-prescribed medications:

Table 4: Clinically Evaluated Drug Interactions with this compound

| Interacting Drug | Interaction Type | Clinical Outcome | Recommendation |

|---|---|---|---|

| Dapagliflozin | Pharmacokinetic | No significant effect on dapagliflozin exposure (AUC ratio: 1.009, 90% CI: 0.954-1.067) | No dose adjustment needed [8] |

| Metformin | Pharmacokinetic | Bioequivalent exposure in fixed-dose combination vs. co-administration | Appropriate for combination therapy [7] |

| Warfarin | Pharmacokinetic | No significant impact on pharmacokinetics | No precaution needed [3] |

| Digoxin | Pharmacokinetic | No significant impact on pharmacokinetics | No precaution needed [3] |

| Sulfonylureas | Pharmacodynamic | Additive glycemic effects; may diminish weight gain associated with sulfonylureas | Monitor for hypoglycemia [1] |

| Insulin | Pharmacodynamic | Improved postprandial glucose control and HbA1c reduction in IDDM patients | Monitor for hypoglycemia [1] |

The absence of clinically significant interactions with dapagliflozin is particularly noteworthy, as these medications act through complementary mechanisms (reducing renal glucose reabsorption and delaying intestinal carbohydrate absorption, respectively) and their combination may provide enhanced glycemic control [8]. Similarly, the fixed-dose combination of this compound with metformin has demonstrated bioequivalence with co-administered individual formulations, supporting their combined use without dosage adjustments [7].

Adverse Effects and Safety Considerations

The safety profile of this compound is characterized primarily by gastrointestinal effects resulting from its mechanism of action:

Gastrointestinal Effects: The most commonly reported adverse effects include flatulence, abdominal distension, diarrhea, and abnormal bowel sounds, occurring in 20-30% of patients [1] [3]. These effects result from undigested carbohydrates reaching the colon where they undergo fermentation by gut microbiota, producing increased gas [3].

Time Course and Management: These gastrointestinal symptoms are typically mild to moderate in severity and tend to diminish with continued treatment [3]. Strategies to mitigate these effects include gradual dose escalation and dietary modifications to reduce complex carbohydrate intake [3].

Comparative Safety: In head-to-head comparisons with acarbose, this compound demonstrated similar efficacy with fewer gastrointestinal adverse reactions and less severe abdominal discomfort [2]. This improved tolerability may relate to this compound's more specific enzyme inhibition profile without anti-amylase activity [2].

Special Populations: this compound appears safe in elderly patients and those with hepatic dysfunction or mild to moderate renal impairment, as systemic exposure is negligible and renal excretion is minimal [1]. This makes it particularly suitable for diabetic patients with concomitant renal impairment who may not tolerate other antidiabetic medications requiring renal dosage adjustments.

Research Applications and Development Tools

PBPK Modeling and Simulation

Physiologically Based Pharmacokinetic (PBPK) modeling represents a valuable approach for predicting the pharmacokinetic behavior of drugs like this compound, particularly when clinical measurement is challenging due to limited systemic exposure. PBPK models incorporate both physiological parameters (tissue volumes, blood flow rates, enzyme abundances) and drug-specific parameters (permeability, protein binding, metabolic clearance) to simulate drug disposition [9]. The Simcyp Simulator, one of the most widely adopted PBPK platforms, has been used in the development of over 120 novel drugs approved by the FDA and is licensed by 11 regulatory agencies worldwide [10].

For this compound, PBPK modeling would primarily focus on gastrointestinal absorption and gut metabolism, incorporating factors such as intestinal transit times, gut wall metabolism, and microbiota interactions. The "bottom-up" approach to PBPK modeling begins with using preclinical data to construct and verify models in preclinical species before extrapolating to humans [9]. Key parameters for constructing a PBPK model for this compound would include its poor permeability, minimal metabolism, and potentially, data on its interaction with gut microbiota, though this would require sophisticated modeling of intestinal processes.

Pharmacodynamic Bioequivalence Approaches

For drugs with negligible systemic exposure like this compound, regulatory agencies have accepted pharmacodynamic endpoints as an alternative to conventional pharmacokinetic bioequivalence studies [4]. This approach was employed in a study comparing two 0.3-mg this compound formulations using serum glucose and insulin responses following a sucrose challenge [4]. The study design incorporated:

- A randomized, 6-sequence, 3-period crossover design including placebo, test formulation, and reference formulation [4]

- Measurement of serum glucose and insulin Cmax and AUC values following sucrose administration [4]

- Statistical comparison of geometric mean ratios and 90% confidence intervals for pharmacodynamic parameters [4]

Interestingly, this particular study concluded that the two formulations did not meet regulatory criteria for bioequivalence despite having identical active ingredients, highlighting the sensitivity of pharmacodynamic approaches for evaluating locally acting gastrointestinal drugs [4]. This methodology provides a template for future bioequivalence assessments of this compound products when reformulated or developed as generic products.

Conclusion

This compound represents a unique therapeutic agent with a pharmacokinetic profile characterized by minimal systemic exposure and localized activity within the gastrointestinal tract. Its mechanism of action as a competitive inhibitor of intestinal α-glucosidase enzymes effectively delays carbohydrate digestion and absorption, resulting in improved postprandial glycemic control without stimulating insulin secretion. The ongoing research into gut microbiota-mediated metabolism of this compound suggests a more complex pharmacokinetic picture than previously recognized, with potential implications for interindividual variability in drug response.

References

- 1. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. This compound: mechanism of action, pharmacokinetics and ... [chemicalbook.com]

- 4. Original Article [synapse.koreamed.org]

- 5. Role of Intestinal Microbiota in Metabolism of this compound In ... [e-dmj.org]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. Pharmacokinetic study of metformin to compare a ... [pmc.ncbi.nlm.nih.gov]

- 8. Impact of this compound on the Pharmacokinetics ... [pmc.ncbi.nlm.nih.gov]

- 9. and PBPK in drug research and development... modeling simulation [pmc.ncbi.nlm.nih.gov]

- 10. Software | Simcyp® Platform | Certara PBPK Modeling [certara.com]

voglibose indication for impaired glucose tolerance

Clinical Evidence for Voglibose in IGT

The primary evidence comes from a randomized, double-blind, placebo-controlled trial in Japan, a study significant enough to have its results published in The Lancet [1].

Trial Design Overview

| Aspect | Description |

|---|---|

| Objective | To evaluate the effect of this compound on preventing onset of type 2 diabetes in IGT subjects [2]. |

| Design | Multicenter, randomized, double-blind, placebo-controlled, parallel-group comparison [1] [2]. |

| Participants | 1,780 Japanese individuals with IGT [1]. |

| Intervention | This compound 0.2 mg or placebo, three times daily [1] [2]. |

| Planned Duration | At least 3 years (144 weeks) [1] [2]. |

| Primary Outcome | Progression from IGT to type 2 diabetes mellitus [2]. |

Key Efficacy Findings An interim analysis led to the early termination of the trial due to clear efficacy of this compound [1]. The results are summarized below:

| Outcome Measure | This compound Group | Placebo Group | Hazard Ratio (HR) | P-value |

|---|---|---|---|---|

| Progression to Diabetes | 50/897 (5.6%) | 106/881 (12.0%) | 0.577 (95% CI: 0.404-0.825) | 0.0026 |

| Achievement of Normoglycemia | 599/897 (66.8%) | 454/881 (51.5%) | 1.539 | Not Reported |

The study concluded that this compound significantly reduced the risk of developing type 2 diabetes and significantly increased the chance of blood glucose levels returning to normal [1].

Mechanism of Action in IGT Management

This compound manages IGT through a localized action within the gastrointestinal tract [3].

This compound's action is confined to the gut, which explains its favorable safety profile. It is poorly absorbed systemically, with most of the drug being excreted unchanged in the stool [3] [4] [5].

Safety and Tolerability Profile

The safety profile of this compound is characterized primarily by gastrointestinal side effects due to its mechanism of action.

| Category | Details |

|---|---|

| Common Side Effects | Flatulence, abdominal distension, diarrhea, abdominal discomfort [3] [4]. |

| Cause of Side Effects | Undigested carbohydrates are fermented by colonic bacteria [3]. |

| Nature of Side Effects | Typically mild to moderate; often diminish with continued treatment [3]. |

| Hypoglycemia Risk | Unlike insulin or sulfonylureas, this compound alone does not cause hypoglycemia [3] [4]. |

| Management | Side effects can be minimized by gradual dose escalation and dietary adjustments [3]. |

Clinical Protocol and Practical Use

For researchers and clinicians, here are the key considerations for using this compound in IGT, based on the pivotal trial and pharmacological data.

Dosage and Administration

- Recommended Dose: 0.2 mg, taken orally three times daily immediately before each meal [1] [2].

- Dose Titration: The dose can be increased to 0.3 mg three times daily if no response is seen at the lower dose and the drug is well-tolerated, though the maximum recommended dose should not be exceeded [4].

Patient Selection and Monitoring

- Ideal Candidate: Individuals with IGT confirmed by an oral glucose tolerance test, particularly those who struggle to maintain behavioral changes like diet and exercise [1].

- Monitoring: Regular monitoring of glucose tolerance status is essential to assess the drug's effect in preventing progression to diabetes and promoting normoglycemia [1] [2].

The evidence supports this compound as an effective pharmacological option for managing Impaired Glucose Tolerance and preventing the progression to type 2 diabetes. Its unique, gut-focused mechanism offers a distinct approach to glycemic control.

References

- 1. Articles this compound for prevention of type 2 diabetes mellitus ... [sciencedirect.com]

- 2. UMIN-CTR Clinical Trial [upload.umin.ac.jp]

- 3. This compound: mechanism of action, pharmacokinetics and ... [chemicalbook.com]

- 4. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

Comprehensive Technical Analysis: Voglibose-Mediated Enhancement of the Incretin Effect and GLP-1 Signaling

Drug Overview and Clinical Significance

Voglibose is a potent competitive alpha-glucosidase inhibitor that was first discovered in 1981 and approved in Japan in 1994 for managing postprandial hyperglycemia in patients with type 2 diabetes mellitus [1] [2]. As a synthetic compound with the chemical formula C₁₀H₂₁NO₇ and molecular weight of 267.28 g/mol, this compound belongs to the class of aminocyclitols and functions specifically within the gastrointestinal tract to delay carbohydrate digestion and absorption [3] [1]. Unlike other anti-diabetic medications that may exert systemic effects, this compound primarily acts locally within the intestinal lumen, where it reversibly inhibits membrane-bound intestinal alpha-glucosidase enzymes responsible for hydrolyzing oligosaccharides and disaccharides into absorbable monosaccharides [1].

The clinical significance of this compound stems from its targeted approach to managing postprandial glucose excursions, which are recognized as independent risk factors for diabetic complications, particularly cardiovascular diseases [4] [1]. By specifically addressing postprandial hyperglycemia, this compound complements the effects of other oral anti-diabetic agents and contributes to more comprehensive glycemic control. The drug has demonstrated particular utility in populations consuming high-carbohydrate diets, where postprandial glucose spikes are most pronounced [4]. Additionally, this compound has been investigated for its potential in preventing the progression from impaired glucose tolerance to overt type 2 diabetes, with studies showing significant risk reduction in high-risk populations [1].

From a clinical pharmacology perspective, this compound is characterized by minimal systemic absorption, with negligible metabolism in the liver and renal excretion, contributing to its favorable safety profile [1]. The lack of significant systemic exposure differentiates this compound from many other anti-diabetic medications and reduces the potential for systemic adverse effects. However, its localized action in the gastrointestinal tract does lead to characteristic side effects, primarily flatulence, diarrhea, and abdominal discomfort, resulting from increased carbohydrate fermentation in the colon [1]. The recommended dosing of this compound typically ranges from 0.2 mg to 0.3 mg administered three times daily before meals, with a maximum recommended dose of 0.6 mg three times daily to minimize gastrointestinal adverse effects while maintaining efficacy [1].

Primary Pharmacological Mechanism: Alpha-Glucosidase Inhibition

The fundamental mechanism of this compound's anti-diabetic action involves competitive inhibition of alpha-glucosidase enzymes located in the brush border of the small intestinal epithelium [1]. These membrane-bound enzymes, including sucrase, maltase, glucoamylase, and isomaltase, are normally responsible for the final steps of carbohydrate digestion, hydrolyzing oligosaccharides and disaccharides into monosaccharides (primarily glucose) that can be absorbed across the intestinal mucosa into the bloodstream [3]. By reversibly binding to these enzymes, this compound delays the digestion of complex carbohydrates, resulting in a slower and more prolonged absorption of glucose from the gastrointestinal tract [1].

The physiological consequence of this enzymatic inhibition is the attenuation of the rapid postprandial rise in blood glucose that typically occurs after carbohydrate-rich meals in diabetic patients. This mechanism is particularly important given that postprandial hyperglycemia contributes significantly to overall glycemic exposure as measured by HbA1c levels and represents an independent risk factor for cardiovascular complications in diabetes [4] [1]. Unlike sulfonylureas or insulin, this compound does not directly stimulate insulin secretion nor does it cause hypoglycemia when used as monotherapy, as its glucose-lowering effect is contingent upon carbohydrate consumption [1].

Table 1: Key Enzymatic Targets of this compound in the Small Intestine

| Enzyme Target | Substrate Specificity | Physiological Role | Effect of Inhibition |

|---|---|---|---|

| Sucrase | Sucrose | Hydrolyzes sucrose to glucose and fructose | Delays digestion of table sugar |

| Maltase-glucoamylase | Maltose, maltotriose | Hydrolyzes maltose and short-chain oligosaccharides to glucose | Slows breakdown of starch-derived sugars |

| Isomaltase | Isomaltose, alpha-limit dextrins | Hydrolyzes branch points in starch molecules | Delays complete digestion of complex carbohydrates |

A distinctive advantage of this compound over some other alpha-glucosidase inhibitors is its selective enzyme inhibition profile. Notably, this compound has no significant inhibitory activity against lactase, the enzyme responsible for lactose digestion, which explains why it does not cause lactose intolerance or related diarrheal symptoms that might occur with broader-spectrum enzyme inhibitors [1]. This selectivity contributes to its potentially improved gastrointestinal tolerability profile compared to other agents in the same class.

The timing of administration is crucial for this compound's therapeutic efficacy. Since the drug must be present in the intestinal lumen when carbohydrates arrive from the stomach, it is typically administered immediately before meals to ensure adequate enzyme inhibition during the digestive process [1]. The poorly absorbable nature of this compound ensures that its action remains primarily intraluminal, with minimal systemic exposure and consequently reduced risk of extra-intestinal adverse effects [1].

Enhancement of GLP-1 Secretion and the Incretin Effect

Beyond its primary mechanism of alpha-glucosidase inhibition, this compound exerts significant effects on the incretin system, particularly through the enhancement of glucagon-like peptide-1 (GLP-1) secretion [5] [6] [7]. GLP-1 is a critical incretin hormone produced primarily by intestinal L-cells in the distal jejunum, ileum, and colon in response to nutrient ingestion [8] [9]. The incretin effect refers to the phenomenon whereby oral glucose administration stimulates a much greater insulin secretory response compared to intravenous glucose administration, largely mediated by gut-derived hormones such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP) [9].

This compound enhances GLP-1 secretion through multiple interconnected mechanisms. Firstly, by delaying carbohydrate digestion and absorption, this compound causes undigested carbohydrates to reach the distal portions of the small intestine where L-cells are predominantly located [5] [6]. This increased delivery of carbohydrates to the lower gastrointestinal tract directly stimulates L-cells through multiple nutrient-sensing mechanisms, including sodium-coupled glucose transporters (SGLT) and various G protein-coupled receptors (GPCRs) that respond to nutrients and their metabolites [9]. The subsequent activation of these nutrient-sensing pathways triggers GLP-1 secretion into the circulation.

Table 2: this compound-Mediated Effects on GLP-1 Secretion and Metabolism

| Parameter | Effect of this compound | Significance |

|---|---|---|

| Fasting GLP-1 | Increased by 124% (p < 0.05) [5] | Enhances basal incretin tone |

| Postprandial GLP-1 | Increased by 94% (p < 0.001) [5] | Augments meal-stimulated incretin effect |

| GLP-1 Content in Gut | Increased [6] | Suggests enhanced production or storage |

| DPP-4 Activity | Decreased [6] | Prolongs half-life of active GLP-1 |

Research has demonstrated that this compound treatment significantly increases both basal and glucose-dependent GLP-1 secretion. In diabetic KKAy mice, this compound enhanced active GLP-1 levels by 124% in the fasting state and by 94% after oral glucose loading compared to untreated diabetic controls [5]. Similar findings were reported in ob/ob mice, where chronic this compound administration increased active GLP-1 levels through both enhanced secretion and reduced degradation by dipeptidyl peptidase-4 (DPP-4), the enzyme responsible for rapid GLP-1 inactivation [6]. This dual mechanism—enhancing secretion while simultaneously inhibiting degradation—makes this compound particularly effective at elevating and sustaining physiologically active GLP-1 levels.

The functional consequences of increased GLP-1 activity are multifaceted. GLP-1 exerts its glucose-lowering effects through several mechanisms, including glucose-dependent insulin secretion from pancreatic β-cells, suppression of glucagon release from pancreatic α-cells, delay of gastric emptying, and reduction of food intake through central appetite regulation [8] [9] [10]. These pleiotropic effects collectively contribute to improved glycemic control and may also provide benefits beyond glucose regulation, including potential cardioprotective and neuroprotective effects [8] [10].

Molecular Pathways and Signaling Mechanisms

GLP-1 Receptor Signaling and Downstream Effects

The GLP-1 receptor (GLP-1R) is a class B G-protein coupled receptor widely expressed in various tissues, including pancreatic islet cells, the central nervous system, cardiovascular system, and gastrointestinal tract [8] [10]. Activation of GLP-1R by GLP-1 initiates a complex intracellular signaling cascade that begins with the activation of adenylate cyclase and subsequent increase in intracellular cyclic AMP (cAMP) levels [10]. This elevation in cAMP activates two primary effector pathways: protein kinase A (PKA) and the exchange protein directly activated by cAMP (EPAC), which synergistically mediate the pleiotropic effects of GLP-1 [10].

In pancreatic β-cells, acute GLP-1R activation enhances glucose-stimulated insulin secretion through multiple mechanisms. PKA-mediated phosphorylation of ATP-sensitive potassium channels (K-ATP channels) leads to channel closure, membrane depolarization, and increased calcium influx through voltage-dependent calcium channels, thereby stimulating insulin exocytosis [10]. Simultaneously, EPAC activation enhances the sensitivity of the exocytotic machinery to calcium and promotes the mobilization and priming of insulin granules from the reserve pool to the readily releasable pool [10]. These coordinated actions result in the potentiation of glucose-stimulated insulin secretion without increasing the risk of hypoglycemia, as the insulinotropic effect of GLP-1 remains glucose-dependent.

This compound enhances GLP-1 signaling through multiple pathways including SCFA production and direct receptor activation.

Impact on Short-Chain Fatty Acids and Intestinal Environment

This compound administration significantly alters the intestinal environment through its effects on the gut microbiota and their metabolic products. By delaying carbohydrate absorption in the small intestine, this compound increases the delivery of undigested carbohydrates to the distal gut, where they serve as substrates for microbial fermentation [5]. This fermentation process generates various short-chain fatty acids (SCFAs), including acetate, propionate, and butyrate, which have been shown to increase significantly following this compound treatment [5].

These SCFAs exert multiple beneficial effects on glucose metabolism and intestinal function. They directly stimulate GLP-1 secretion from intestinal L-cells through activation of specific G-protein coupled receptors, particularly GPR43 (FFAR2) and GPR41 (FFAR3) [5] [9]. Additionally, SCFAs enhance the expression of monocarboxylate transporters (MCT1 and SMCT1) in the intestinal epithelium, facilitating SCFA absorption and amplifying their systemic effects [5]. Butyrate, in particular, serves as the primary energy source for colonocytes and contributes to the maintenance of intestinal barrier integrity, while acetate and propionate can enter the portal circulation and exert systemic metabolic effects, including improved insulin sensitivity and reduced hepatic gluconeogenesis.

Anti-inflammatory Effects and Endoplasmic Reticulum Stress Modulation

Emerging research has revealed that this compound exerts significant anti-inflammatory effects within the intestinal microenvironment. In diabetic KKAy mice, this compound treatment notably reduced the proportion of pro-inflammatory macrophages (CD11c+ F4/80+) in the ileum and decreased the expression of key inflammatory mediators, including nuclear factor kappa B (NF-κB) [5] [7]. Concurrently, this compound enhanced the expression of tight junction proteins such as zonula occludens-1 (ZO-1) and occludin, which play critical roles in maintaining intestinal barrier integrity and preventing the translocation of pro-inflammatory bacterial components into the systemic circulation [5].

Another significant mechanism involves the modulation of endoplasmic reticulum stress (ERS). This compound has been shown to attenuate inositol-requiring protein 1α (IRE1α)-X-box binding protein 1 (XBP1)-mediated endoplasmic reticulum stress in the ileum of diabetic mice [5] [7]. Chronic endoplasmic reticulum stress has been implicated in the pathogenesis of insulin resistance and β-cell dysfunction in type 2 diabetes, and its amelioration by this compound represents a novel mechanism contributing to its therapeutic efficacy. The reduction in ER stress may result from improved metabolic homeostasis and decreased inflammatory signaling, creating a positive feedback loop that further enhances insulin sensitivity and β-cell function.

Experimental Evidence and Clinical Data

Preclinical Studies and Animal Models

Preclinical investigations using various animal models of diabetes have provided compelling evidence for this compound's mechanisms of action and therapeutic potential. In diabetic KKAy mice, an established model of type 2 diabetes, this compound treatment (1 mg/kg daily for 8 weeks) significantly improved multiple parameters of glycemic control, including reduced fasting blood glucose, postprandial blood glucose, and glycated hemoglobin (HbA1c) levels [5]. These improvements in glucose homeostasis were accompanied by enhanced GLP-1 secretion, as evidenced by significant increases in both fasting and glucose-stimulated active GLP-1 levels [5].

Further mechanistic insights were gained from studies in ob/ob mice, which demonstrated that chronic this compound administration increased active GLP-1 levels through a dual mechanism: enhancing GLP-1 secretion from intestinal L-cells while simultaneously decreasing dipeptidyl peptidase-4 (DPP-4) activity, the enzyme responsible for rapid GLP-1 degradation [6]. This combination of increased production and decreased clearance resulted in substantially elevated levels of physiologically active GLP-1, contributing to improved glucose tolerance and insulin sensitivity.

Table 3: Key Experimental Findings from Preclinical Studies

| Study Model | Treatment Protocol | Key Findings | Reference |

|---|

| KKAy mice | 1 mg/kg/day for 8 weeks | • 124% increase in fasting GLP-1 • 94% increase in post-glucose GLP-1 • Increased acetic & propionic acid • Reduced pro-inflammatory macrophages • Ameliorated endoplasmic reticulum stress | [5] [7] | | ob/ob mice | Chronic administration | • Increased active GLP-1 levels • Enhanced GLP-1 secretion • Decreased DPP-4 activity • Increased gut GLP-1 content | [6] | | Rabbit ischemia-reperfusion model | Oral administration | • Cardioprotective effects • GLP-1 receptor-dependent mechanism • Activation of PI3K-Akt-eNOS pathway | [6] |

The intestinal effects of this compound have been characterized in considerable detail in these preclinical models. Histopathological analyses revealed that this compound treatment ameliorated diabetes-associated ileal damage, including epithelial injury, crypt fusion, submucosal and mucosal hypertrophy, and inflammatory cellular infiltrate [5]. These structural improvements were accompanied by functional enhancements in intestinal barrier integrity and reductions in systemic inflammatory markers, suggesting that this compound's benefits extend beyond glycemic control to include restoration of gastrointestinal health in the context of diabetes.

Human Clinical Trials and Real-World Evidence

Clinical evidence from human studies supports the preclinical findings and demonstrates this compound's efficacy in real-world settings. A recent large, real-world observational study conducted across 50 centers in India evaluated the effectiveness of a fixed-dose combination containing this compound, metformin, and glimepiride in 515 patients with uncontrolled type 2 diabetes [4]. After 12 weeks of treatment, significant improvements were observed in multiple glycemic parameters, including a 13.77% reduction in HbA1c (mean change of 1.25%), a 23.69% reduction in fasting blood glucose (mean change of 44.61 mg/dL), and a 24.57% reduction in postprandial blood glucose (mean change of 70.46 mg/dL) [4].

Notably, this study also demonstrated a significant reduction in body weight (4.43% decrease, mean change of 3.21 kg), which is particularly relevant given that many anti-diabetic medications, particularly insulin and sulfonylureas, are associated with weight gain [4]. The weight-reducing effect of this compound likely results from multiple mechanisms, including reduced carbohydrate absorption, enhanced GLP-1 signaling (which promotes satiety and reduces food intake), and possibly changes in gut microbiota composition and function.

Comprehensive mechanism of this compound action integrating intestinal and incretin effects leading to metabolic improvements.

Additional clinical studies have investigated the effects of this compound on specific patient populations. In elderly patients and those with hepatic dysfunction or mild to moderate renal impairment, this compound has demonstrated particular utility due to its primarily local action within the gastrointestinal tract and minimal systemic exposure [1]. This pharmacological profile reduces the risk of systemic adverse effects and drug interactions, making this compound a valuable option for patients with comorbidities or those taking multiple medications.

The preventive potential of this compound has been evaluated in individuals with impaired glucose tolerance. The STOP-NIDDM trial, while primarily investigating acarbose, demonstrated that alpha-glucosidase inhibitors as a class can reduce the risk of progression from impaired glucose tolerance to overt type 2 diabetes [1]. Specifically for this compound, a study by Kawamori et al. showed that treatment significantly lowered the risk of progression to type 2 diabetes in high-risk Japanese subjects with impaired glucose tolerance compared to placebo (hazard ratio 0.595), and significantly more subjects in the this compound group achieved normoglycemia [1].

Therapeutic Implications and Future Directions

The unique mechanistic profile of this compound, combining immediate alpha-glucosidase inhibition with multifaceted enhancement of the incretin system, positions it as a valuable therapeutic option in the management of type 2 diabetes. Its complementary mechanisms with other anti-diabetic agents make it particularly suitable for combination therapy, as demonstrated by the effectiveness of fixed-dose combinations containing this compound, metformin, and sulfonylureas [4]. These combinations leverage the distinct but synergistic mechanisms of action of each component, resulting in enhanced glycemic control while potentially mitigating the adverse effects associated with higher doses of individual agents.

The gut-centric action of this compound aligns with growing recognition of the importance of the gastrointestinal system in metabolic regulation. Beyond its immediate effects on carbohydrate digestion, this compound's ability to modulate the gut microbiota, increase SCFA production, reduce intestinal inflammation, and ameliorate endoplasmic reticulum stress represents a multimodal approach to diabetes management that addresses several pathophysiological aspects of the disease [5] [7]. These pleiotropic effects may explain some of the metabolic benefits observed with this compound therapy that extend beyond what would be expected from alpha-glucosidase inhibition alone.

Future research directions should focus on further elucidating the molecular mechanisms underlying this compound's effects on intestinal inflammation and endoplasmic reticulum stress, as these pathways represent potential therapeutic targets for novel anti-diabetic agents. Additionally, more detailed characterization of this compound's impact on the gut microbiome and its metabolic outputs could provide insights into individualized treatment approaches based on patients' microbial profiles. The potential applications of this compound in non-alcoholic fatty liver disease (NAFLD), cardiovascular protection, and other metabolic disorders also warrant further investigation, given the interconnected nature of these conditions and the pleiotropic effects observed with GLP-1 receptor activation [8] [10].

From a drug development perspective, this compound represents an interesting template for designing agents that target the gut-incretin axis. The development of novel formulations, such as the this compound oral disintegrating tablet, has already demonstrated improved medication compliance, which could translate to better long-term glycemic control [1]. Further innovations in drug delivery systems that optimize the gastrointestinal distribution and duration of action of this compound could enhance its efficacy while minimizing gastrointestinal adverse effects.

References

- 1. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. Real-World Assessment of Personalized Approach With ... [pmc.ncbi.nlm.nih.gov]

- 5. Regulates the Secretion of this compound - GLP Accompanied by... 1 [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Chronic Administration of this compound , an... | Semantic Scholar [semanticscholar.org]

- 7. This compound Regulates the Secretion of GLP-1 Accompanied ... [pubmed.ncbi.nlm.nih.gov]

- 8. Glucagon-like peptide-1 receptor: mechanisms ... - Nature [nature.com]

- 9. GLP-1: Molecular mechanisms and outcomes of a complex ... [pmc.ncbi.nlm.nih.gov]

- 10. Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling ... [frontiersin.org]

what is voglibose used for in diabetes

Introduction to Voglibose

This compound is a synthetic compound belonging to the class of aminocyclitols and was first launched in Japan in 1994 [1] [2]. It is characterized as a small molecule with the chemical formula C10H21NO7 [1]. Unlike some other anti-diabetic agents, this compound acts locally within the gastrointestinal tract, is minimally absorbed systemically, and has a favorable profile for use in diverse patient populations [3] [4].

Mechanism of Action

This compound exerts its anti-hyperglycemic effect through reversible, competitive inhibition of membrane-bound intestinal alpha-glucosidases [3] [5]. The diagram below illustrates its primary mechanism and subsequent physiological effects.

This compound inhibits alpha-glucosidase enzymes, delaying carbohydrate digestion and glucose absorption, thereby reducing postprandial hyperglycemia and increasing GLP-1 secretion.

Key Pharmacological Characteristics

- Enzyme Specificity: this compound potently inhibits disaccharidases like sucrase, maltase, and isomaltase, but has no inhibitory action against pancreatic alpha-amylase or lactase [3] [5]. This specificity may contribute to its differentiated gastrointestinal side effect profile compared to other AGIs like acarbose [5] [6].

- Systemic Exposure: this compound is poorly absorbed after oral administration [1] [3]. It undergoes little to no metabolism, and renal excretion is negligible, with undetectable plasma concentrations after an oral dose [3]. This results in a primarily local action within the gut lumen.

- Incretin Modulation: Beyond enzyme inhibition, this compound facilitates the mobilization of endogenous glucagon-like peptide-1 (GLP-1) [3] [5] [7]. The delayed absorption of carbohydrates allows for enhanced GLP-1 secretion from distal L-cells in the intestine, which in turn enhances insulin secretion and sensitivity, and inhibits glucagon secretion, contributing to lowered fasting glucose levels [5] [7].

Clinical Applications and Usage

This compound is indicated for managing postprandial hyperglycemia across various therapeutic scenarios in diabetes management [1] [3] [4].

Primary Indications

- Type 2 Diabetes Mellitus: Used as monotherapy alongside diet and exercise, or as add-on therapy with other oral hypoglycemic agents (e.g., metformin, sulfonylureas) or insulin when glycemic control is inadequate [1] [3] [8].

- Prevention of Type 2 Diabetes: Shown to significantly lower the risk of progression to frank diabetes in high-risk individuals with Impaired Glucose Tolerance (IGT) [3].

Secondary and Off-Label Uses

- Glycogen Storage Disease Type Ib: Helps prevent hypoglycemia by inhibiting carbohydrate digestion [3] [4].

- Non-Diabetic Hyperinsulinemia: Manages hypoglycemic attacks [3] [4].

- Steroid-Induced Diabetes Mellitus: Limited clinical data supports its use in this setting [3] [4].

Clinical Efficacy Data

Clinical trials and real-world studies demonstrate that this compound effectively improves key glycemic parameters, particularly postprandial glucose and HbA1c.

Monotherapy and Real-World Evidence

The 12-week prospective, observational VICTORY study in India provided real-world evidence for this compound use [9].

Table 1: Efficacy Outcomes from the VICTORY Real-World Study (12 Weeks, n=1,365) [9]

| Parameter | Baseline (Mean) | Week 12 (Mean) | Mean Change (Δ) | P-value |

|---|---|---|---|---|

| HbA1c (%) | 8.27% | 7.29% | -0.98% | < 0.001 |

| Fasting Blood Glucose (mg/dL) | 146.2 mg/dL | 119.1 mg/dL | -27.1 mg/dL | < 0.001 |

| Postprandial Blood Glucose (mg/dL) | 231.9 mg/dL | 179.7 mg/dL | -52.2 mg/dL | < 0.001 |

| Body Weight (kg) | 71.4 kg | 70.4 kg | -1.00 kg | 0.121 (NS) |

NS: Not Significant

Combination Therapy and Comparative Efficacy

- Comparison with Acarbose: A crossover comparative study found that both this compound (0.2 mg TID) and acarbose (100 mg TID) significantly decreased HbA1c and postprandial glucose [6]. While efficacy was similar, this compound was associated with significantly fewer gastrointestinal adverse events (increased flatulence: 56.7% vs. 90%) [6].

- Synergy with Metformin: A 24-week randomized controlled trial in drug-naïve patients demonstrated that a fixed-dose combination of this compound plus metformin was superior to metformin monotherapy [10]. The combination resulted in a significantly greater reduction in HbA1c (-1.62% vs. -1.31%), greater weight loss (-1.63 kg vs. -0.86 kg), and improved glycemic variability without increasing hypoglycemia risk [10].

Safety and Tolerability Profile

This compound is generally well-tolerated, with most adverse effects being mild to moderate and primarily gastrointestinal due to its localized mechanism of action.

Table 2: Adverse Drug Reactions Associated with this compound

| Category | Common Adverse Reactions (< 1-20%) | Serious/Rare Adverse Reactions |

|---|---|---|

| Gastrointestinal | Flatulence, Diarrhea, Abdominal pain/discomfort, Bloating, Abdominal fullness, Nausea [8] [6] [4] | Pneumatosis intestinalis (gas cysts in the bowel wall) [8] [4] |

| Hepatic | Asymptomatic elevation of liver enzymes (up to 20%) [4] | Severe cholestasis, Hepatitis (hypersensitivity) [4] |

| Metabolic | - | Hypoglycemia (especially when combined with other antidiabetics) [4] |

| Neurological | Dizziness (transient, soon after dose) [4] | - |

| Dermatological | Skin rash [8] | - |

Precautions and Contraindications

- Contraindications: Patients with chronic intestinal disorders, inflammatory bowel disease, intestinal obstruction, or severe hepatic impairment should avoid this compound [8] [4].

- Special Populations: Considered safe in elderly patients and those with mild to moderate renal impairment, but should be avoided in end-stage renal disease [3] [4].

Experimental Research Considerations

For researchers designing studies involving this compound, key methodological details from clinical trials provide a foundation for protocol development.

Dosing and Administration in Clinical Trials

- Standard Dosing: Clinical trials typically use 0.2 mg or 0.3 mg administered orally three times daily immediately before meals [3] [8] [10]. The maximum recommended daily dose is 0.6 mg [8].

- Dose Titration: In some study designs, a dose escalation strategy is employed after 4-8 weeks if adequate glycemic control is not achieved [10].

- Formulations: Studies have utilized both conventional tablets and oral disintegrating tablets (ODT), with ODT formulations noted for potentially improving medication compliance [3] [4].

Key Efficacy Endpoints and Assessments

- Primary Endpoint: Change in HbA1c from baseline to study endpoint is the most common primary efficacy measure [10] [9].

- Secondary Endpoints:

- Postprandial Glucose (PPG): Measured at 1-hour and 2-hour intervals after a meal [6].

- Fasting Plasma Glucose (FPG) [9].

- Glycemic Variability: Assessed using metrics like the M-value derived from self-monitored blood glucose (SMBG) profiles [10].

- Body Weight [10] [9].

- Lipid Parameters (e.g., LDL-cholesterol) [7].

Safety Assessments

- Primary Safety Measures: Monitoring incidence and severity of gastrointestinal adverse events [10] [6].

- Laboratory Tests: Regular assessment of liver function tests (LFTs) and renal function [10] [4].

- Hypoglycemia Events: Documented episodes of hypoglycemia, particularly when used in combination with insulin or insulin secretagogues [9].

Conclusion

References

- 1. : Uses, Interactions, this compound | DrugBank Online Mechanism of Action [go.drugbank.com]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Side Effects, Dosage and More [carehospitals.com]

- 5. This compound - an overview [sciencedirect.com]

- 6. Efficacy and safety of this compound in comparison with ... [pubmed.ncbi.nlm.nih.gov]

- 7. sciencedirect.com/topics/ pharmacology -toxicology-and... [sciencedirect.com]

- 8. : Uses, Side Effects, Dosage and Precautions this compound [medicoverhospitals.in]

- 9. Prospective Multicenter Observational Study of this compound ... [touchendocrinology.com]

- 10. Efficacy and Safety of this compound Plus Metformin in Patients ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Voglibose Clinical Pharmacology and Therapeutic Applications

Introduction and Core Clinical Pharmacology

Voglibose is a competitive alpha-glucosidase inhibitor (AGI) used primarily for managing postprandial hyperglycemia (PPHG) in Type 2 Diabetes Mellitus (T2DM). First discovered in Japan in 1981 and approved for clinical use in 1994, it acts locally in the gastrointestinal tract to delay carbohydrate digestion and absorption [1] [2]. This agent is particularly significant in Asian populations with high-carbohydrate diets, where PPHG is a prominent clinical challenge [3].

This compound's structure features a valiolamine moiety connected to a propanediol moiety via a nitrogen bridge, which is critical for its high-affinity binding to digestive enzymes [2]. Its IC₅₀ values against porcine intestinal maltase and sucrase are approximately 1.5 × 10⁻² µM and 4.6 × 10⁻³ µM, respectively, demonstrating potent inhibitory activity [2].

Mechanism of Action: Multifaceted Glycemic Control

This compound exerts its antihyperglycemic effects through several interconnected mechanisms, primarily targeting intestinal carbohydrate digestion with additional systemic benefits.

Figure 1: Multimodal Mechanism of Action of this compound in Glycemic Control

Primary Intestinal Mechanism

This compound reversibly and competitively inhibits membrane-bound intestinal alpha-glucosidases including sucrase, maltase, isomaltase, and glucoamylase in the brush border of the small intestine [1] [2]. This inhibition delays the conversion of complex carbohydrates, oligosaccharides, and disaccharides into absorbable monosaccharides (primarily glucose), thereby reducing the rate of glucose absorption and blunting postprandial blood glucose excursions [4] [2].

Unlike acarbose, this compound has no inhibitory activity against pancreatic alpha-amylase and lactase, which may contribute to its differentiated gastrointestinal side effect profile [1] [2].

Secondary Endocrine Effects

Beyond its local intestinal action, this compound influences incretin hormones:

- Enhanced GLP-1 Secretion: By delaying carbohydrate absorption to more distal intestinal segments, this compound increases and prolongs postprandial glucagon-like peptide-1 (GLP-1) secretion [1] [5]. GLP-1 enhances glucose-dependent insulin secretion, suppresses glucagon release, and may improve insulin sensitivity [1] [2].

- Reduced GIP: this compound decreases gastric inhibitory polypeptide (GIP) plasma concentrations, as glucose absorption in the proximal intestine is necessary for GIP secretion [2].

Recent research indicates this compound may also improve intestinal homeostasis by increasing beneficial short-chain fatty acids (SCFAs) like acetic acid and propionic acid, reducing pro-inflammatory macrophages, attenuating endoplasmic reticulum stress, and enhancing tight junction protein expression [5].

Pharmacokinetic Profile

This compound exhibits pharmacokinetic properties optimized for local intestinal activity with minimal systemic exposure.

Table 1: Comprehensive Pharmacokinetic Properties of this compound

| Parameter | Characteristics | Clinical Significance |

|---|---|---|

| Absorption | Poorly absorbed after oral administration; plasma concentrations often undetectable [1] [4]. | Primarily acts locally within GI tract; minimal systemic effects. |

| Metabolism | Negligible hepatic metabolism; no identified metabolites [1] [4]. | Low risk of hepatic interactions; no active metabolites. |

| Excretion | Negligible renal excretion [1]. | Safe in patients with renal impairment; no dose adjustment needed. |

| Protein Binding | Not available (due to poor absorption) [4]. | Unlikely to cause protein-binding displacement interactions. |

| Half-life (t₁/₂) | Approximately 4.08 hours when reported with metformin [4]. | Supports thrice-daily (TID) dosing regimen before meals. |

| Tmax | ~2.5 hours (when reported with metformin) [4]. | Consistent with delayed gastrointestinal activity. |

The negligible absorption and metabolism profile contribute to this compound's favorable drug interaction potential and safety in special populations, including the elderly and those with hepatic or renal impairment [6] [1].

Therapeutic Indications and Clinical Applications

This compound is approved for several glycemic control indications with emerging applications under investigation.

Table 2: Evidence-Based Therapeutic Indications and Applications of this compound

| Indication / Application | Dosage Regimen | Level of Evidence | Key Clinical Outcomes |

|---|---|---|---|

| T2DM: Monotherapy or Combination | 0.2-0.3 mg TID before meals [1]. | Approved; Multiple RCTs [1] [3]. | Reduces PPBG, HbA1c (0.5-1.6%), weight neutral or loss [1] [3]. |

| Fixed-Dose Combination with Metformin | This compound (0.2 mg) + Metformin (250/500 mg) TID [3]. | Phase 3 RCT [3]. | Superior HbA1c reduction (-1.62%) vs. metformin alone (-1.31%); significant weight loss [3]. |

| Prevention of T2DM in IGT | 0.2 mg TID before meals [1]. | RCT (Kawamori et al.) [1]. | 40.5% risk reduction for progression to T2DM vs. placebo [1]. |

| Adjunct to Insulin Therapy | 0.2-0.3 mg TID before meals [1]. | Clinical studies [1]. | Improves PPBG and HbA1c in inadequately controlled patients [1]. |

| Glycogen Storage Disease Type Ib | 0.1 mg with lunch and dinner [1]. | Clinical reports [1]. | Reduces hypoglycemic episodes [1]. |

| Investigational: Anti-melanogenic | Topical formulations (50-100 µM) [7]. | In vitro and preliminary data [7]. | Inhibits tyrosinase, melanin synthesis; potential for hyperpigmentation disorders [7]. |

Special Population Considerations

- Elderly Patients: Suitable with no dose adjustment required due to minimal systemic exposure [1].

- Hepatic/Renal Impairment: Safe in mild to moderate impairment; preferred when other OADs are contraindicated [1].

- Non-Diabetic Applications: Used in non-diabetic hyperinsulinemia and steroid-induced diabetes, though clinical data in these settings remain limited [1].

Drug-Drug Interaction Profile

This compound demonstrates a low drug interaction potential due to its minimal systemic absorption and lack of significant metabolism [6]. Critical evaluation of clinical data suggests that the absorption and bioavailability of many coadministered drugs are not meaningfully affected from a clinical perspective [6].

Table 3: Clinically Evaluated Drug-Drug Interactions with this compound

| Interacting Drug | Interaction Outcome | Clinical Management |

|---|---|---|

| Dapagliflozin (SGLT2 inhibitor) | No clinically significant PK interaction; geometric ratio for AUC with/without this compound: 1.009 (90% CI: 0.954-1.067) [8]. | Can be co-administered without dose adjustment [8]. |

| Metformin | No pharmacokinetic interaction observed; safe and effective FDC [3]. | Fixed-dose combination available and recommended [3]. |

| Sulfonylureas | Additive glycemic effect; may diminish insulinotropic and weight-increasing effects of sulfonylureas [1]. | Monitor for enhanced hypoglycemic effect. |

| Digestive Enzymes | Potential antagonism of effect (theoretical) [6]. | Avoid concurrent administration. |

Experimental Methodologies for this compound Research

Clinical Trial Design for Efficacy Assessment

A representative Phase 3 trial design for evaluating this compound efficacy in drug-naïve T2DM patients [3]:

- Study Design: Multicenter, randomized, double-blind, parallel-group.

- Participants: Patients aged 20-70 years with HbA1c 7.0-11.0%, drug-naïve for at least 8 weeks.

- Intervention: this compound plus metformin FDC (0.2/250 mg) vs. metformin alone (500 mg), titrated to 0.2/500 mg TID or metformin 500 mg TID based on FBG ≥126 mg/dL at weeks 4, 8, or 12.

- Primary Endpoint: Change in HbA1c from baseline to Week 24.

- Key Secondary Endpoints: Changes in FPG, 2h-PPG, glycemic variability (M-values), body weight, and proportion achieving HbA1c targets (<6.5%, <7.0%).

- Statistical Analysis: ANCOVA with baseline HbA1c as covariate; per-protocol population.

Pharmacokinetic Interaction Study Protocol

A standardized open-label, two-period, crossover design to assess the effect of this compound on other drugs [8]:

- Period 1: Single dose of investigational drug (e.g., dapagliflozin 10 mg) co-administered with steady-state this compound (0.2 mg TID).

- Washout: 7-day washout for both drugs.

- Period 2: Single dose of investigational drug administered alone.

- Pharmacokinetic Sampling: Serial blood samples collected pre-dose and at regular intervals up to 72 hours post-dose in each period.

- Analysis: Non-compartmental PK analysis; geometric mean ratios (GMR) with 90% confidence intervals for AUC₀–inf and Cₘₐₓ.

Advanced Formulation Development

Recent nanotechnology approaches have been employed to enhance this compound delivery:

- This compound Nanosponges Formulation (V-NSF): Prepared by emulsion solvent propagation method using ethyl cellulose and β-cyclodextrin [9]. Characterization includes particle size (~270 nm), PDI (~0.165), and entrapment efficiency (~78%) [9].

- This compound Nanocrystals Formulation (V-NCF): Produced via high-speed homogenization with particle size ~131 nm and PDI ~0.140 [9].

- Box-Behnken Design: Used for optimization of nanoformulations, evaluating factors like polymer concentration, surfactant ratio, and homogenization speed [9].

These advanced formulations aim to improve bioavailability and therapeutic efficacy, with in vivo studies in Sprague-Dawley rats showing promising antidiabetic effects [9].

Conclusion and Future Perspectives

This compound remains an important therapeutic option for managing postprandial hyperglycemia, particularly in populations with high-carbohydrate diets. Its unique mechanism of action, favorable safety profile, and low interaction potential make it suitable for combination therapy across diverse patient populations.

Future research directions include:

- Novel Formulations: Nanotechnology approaches to enhance bioavailability and patient compliance [9].

- Drug Repurposing: Exploration of anti-melanogenic effects for dermatological applications [7].

- Mechanistic Elucidation: Further investigation of gut-mediated effects on inflammation and endoplasmic reticulum stress [5].

- Long-term Outcomes: More evidence on cardiovascular risk reduction through postprandial glucose control [1] [10].

References

- 1. This compound: An Alpha Glucosidase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. Efficacy and Safety of this compound Plus Metformin in Patients ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. This compound Regulates the Secretion of GLP-1 Accompanied ... [pmc.ncbi.nlm.nih.gov]

- 6. Reappraisal and perspectives of clinical - drug ... drug interaction [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Repurposing of this compound, a Diabetes Medication for ... [mdpi.com]

- 8. Impact of this compound on the Pharmacokinetics ... [pmc.ncbi.nlm.nih.gov]

- 9. In vitro characterization and in vivo antidiabetic studies of ... [fjps.springeropen.com]

- 10. blind cross-over study of nateglinide and this compound in ... [lapinjournals.com]

LC-MS/MS method for voglibose quantification in tablets

Introduction to Voglibose and Analytical Challenge

This compound is a potent alpha-glucosidase inhibitor used for managing type 2 diabetes. It acts within the gastrointestinal tract to delay glucose absorption and reduce post-prandial blood glucose peaks [1]. A significant challenge in analyzing this compound in pharmaceutical tablets is its very low dosage (e.g., 0.2 or 0.3 mg per tablet) and its structure as a carbohydrate, which lacks natural chromophore or fluorophore groups, making sensitive detection difficult [1]. This necessitates highly sensitive analytical methods like LC-MS/MS, which avoids the need for complex derivatization required by other techniques [2].

LC-MS/MS Method Workflow

The following diagram illustrates the complete experimental procedure from sample preparation to final quantification:

Materials and Instrumentation

1. Chemical and Reagents:

- Analyte: this compound standard (high purity).

- Pharmaceutical Sample: this compound tablets (e.g., 0.2 mg or 0.3 mg strength).

- Solvents: LC-MS grade water, methanol, and/or acetonitrile.

- Buffers: Ammonium acetate or ammonium formate for mobile phase.

2. Instrumentation:

- Liquid Chromatograph: High-performance liquid chromatography (HPLC) system equipped with a binary pump, autosampler, and column oven.

- Mass Spectrometer: Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source [3] [2].

- Data System: Software for data acquisition and processing.

Detailed Experimental Protocol

1. Standard and Sample Preparation

- Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase). Dilute serially to create calibration standards covering the expected concentration range (e.g., 25–1200 ng/mL) [2].

- Tablet Sample Preparation:

- Accurately weigh and crush not less than 20 tablets.

- Transfer an equivalent weight of one tablet's powder to a volumetric flask.

- Add diluent (e.g., mobile phase), sonicate for 10-15 minutes to extract, and dilute to volume.

- Centrifuge the solution and filter the supernatant through a 0.22 µm membrane filter before injection [1].

2. Liquid Chromatography Conditions The table below summarizes typical LC conditions for this compound separation:

| Parameter | Specification |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Ammonium acetate buffer (e.g., 10 mM) : Acetonitrile (isocratic or gradient) |

| Flow Rate | 0.5 - 1.0 mL/min (may require splitting before MS) |

| Column Temperature | 25 - 40 °C |

| Injection Volume | 5 - 20 µL |

3. Mass Spectrometric Detection The table below summarizes typical MS/MS conditions for this compound detection:

| Parameter | Specification |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), positive mode [2] |

| Precursor Ion (m/z) | 268.1 [3] [2] |

| Detection Mode | Selected Ion Recording (SIR) or Multiple Reaction Monitoring (MRM) [3] [2] |

| Source Temperature | Optimize for sensitivity (e.g., 100-150 °C) |

| Desolvation Gas | Nitrogen or Argon, optimize flow |

| Cone Voltage / Collision Energy | Optimize for maximum response of precursor and product ions |

Method Validation Summary

The developed LC-MS/MS method should be validated according to ICH guidelines. Key parameters and typical results are summarized below:

| Validation Parameter | Result / Description |

|---|---|

| Linearity & Range | 25 - 1200 ng/mL with correlation coefficient (r²) > 0.999 [2] |

| Limit of Detection (LOD) | 1.5 - 18 ng/mL [3] [2] |

| Limit of Quantification (LOQ) | 3.0 ng/mL [2] |

| Accuracy (% Recovery) | 98 - 102% [2] |

| Precision (% RSD) | < 2% for both repeatability and intermediate precision |

Specific Applications: The validated method is successfully applicable for:

- Assay: Determining the percentage of this compound content in the tablet formulation [1] [2].

- Content Uniformity: Ensuring the amount of this compound in individual tablets meets specifications [1] [2].

Key Considerations for the Analyst

- Matrix Effects: As observed in other LC-MS/MS analyses of complex samples, matrix effects can be a major concern [4]. To mitigate this, use a stable isotope-labeled internal standard if available, or employ matrix-matched calibration standards for quantification [4].

- System Suitability: Before analysis, perform system suitability tests to ensure the LC-MS/MS system meets predefined criteria for resolution, sensitivity, and precision.

- Specificity: The method should demonstrate that the this compound peak is well-resolved and free from interference from tablet excipients or potential degradation products.

Conclusion

This application note provides a robust and sensitive LC-MS/MS method for the quantification of this compound in low-dose tablet formulations. The method is fully validated, demonstrating excellent linearity, precision, and accuracy, making it suitable for routine quality control analyses, including assay and content uniformity testing in pharmaceutical development.

References

- 1. Quantitative determination of this compound in pharmaceutical ... [sciencedirect.com]

- 2. Method Development and Validation for Determination of ... [academia.edu]

- 3. Quantitative determination of this compound in pharmaceutical ... [pubmed.ncbi.nlm.nih.gov]

- 4. Development and validation of an LC–MS/MS method for ... [sciencedirect.com]

voglibose analytical method development and validation

Overview of Analytical Methods for Voglibose

This compound is a potent alpha-glucosidase inhibitor used for managing type 2 diabetes. A significant challenge in its analysis is its low dosage in tablets (0.2 mg or 0.3 mg) and the fact that it is a carbohydrate lacking natural chromophores, making direct UV detection difficult [1]. Consequently, specialized methods have been developed for its quantification in pharmaceutical formulations.

The table below summarizes the core characteristics of the established methods:

| Method | Detector / Technique | Key Feature / Derivative | Reported LOD | Reported LOQ | Linear Range |

|---|---|---|---|---|---|

| LC-MS/MS [2] [1] | Mass Spectrometer (ESI+) | Direct analysis; no derivatization required | 1.5 ng/mL [2] | 3.0 ng/mL [2] | 25 - 1200 ng/mL [2] |

| HPLC-FD [1] | Fluorescence Detector (FD) | Post-column derivatization with taurine | Not Specified | Not Specified | Demonstrated for tablet analysis |

| UV Spectrophotometry [3] | UV Spectrophotometer | Direct detection in 0.1N NaOH at 214.5 nm | Not Specified | Not Specified | 5 - 25 μg/mL |

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Method